Structural Differentiation from NP61/Donepezil Hybrid Indolylpiperidines
The target compound differs from the indolylpiperidine series reported by Chierrito et al. (2018) in that it carries a 4-(pyridin-2-yloxy) substituent on the piperidine ring rather than the benzyl-piperidine moiety of NP61-donepezil hybrids [1]. In that series, the most potent butyrylcholinesterase (hBuChE) inhibitor, compound 8b (N-benzylpiperidine-indole hybrid), exhibited an IC50 of 0.57 μM. The target compound's pyridin-2-yloxy group introduces a heteroaryl ether at the piperidine 4-position, which is absent in all 24 compounds of the published series. No head-to-head data exist to quantify the impact of this substitution on hBuChE potency relative to the benzyl-piperidine comparator.
| Evidence Dimension | Structural feature at piperidine 4-position |
|---|---|
| Target Compound Data | 4-(pyridin-2-yloxy)piperidine substituent |
| Comparator Or Baseline | Compound 8b (NP61-donepezil hybrid): 4-benzylpiperidine substituent; hBuChE IC50 = 0.57 μM |
| Quantified Difference | N/A – no shared assay data available; structural difference only |
| Conditions | hBuChE inhibition assay (Ellman method); Chierrito et al., Eur J Med Chem 2018 [1] |
Why This Matters
The absence of data for this specific substitution pattern means that researchers must either empirically determine potency themselves or are selecting a unique chemical tool for exploring uncharted structure-activity space around the piperidine 4-position.
- [1] Chierrito TPC, et al. Eur J Med Chem. 2018;145:431-444. doi:10.1016/j.ejmech.2018.01.007 View Source
